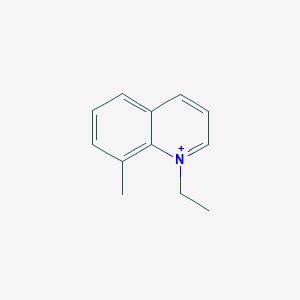

1-Ethyl-8-methylquinolinium

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N+ |

|---|---|

Molecular Weight |

172.25g/mol |

IUPAC Name |

1-ethyl-8-methylquinolin-1-ium |

InChI |

InChI=1S/C12H14N/c1-3-13-9-5-8-11-7-4-6-10(2)12(11)13/h4-9H,3H2,1-2H3/q+1 |

InChI Key |

YZIXCIFVWLODNR-UHFFFAOYSA-N |

SMILES |

CC[N+]1=CC=CC2=CC=CC(=C21)C |

Canonical SMILES |

CC[N+]1=CC=CC2=CC=CC(=C21)C |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 1 Ethyl 8 Methylquinolinium and Its Analogs

Methodological Approaches to N-Alkylation of Quinolines for Quinolinium Salt Formation

The quaternization of the nitrogen atom in the quinoline (B57606) ring is the defining step in the formation of quinolinium salts. This transformation converts the neutral quinoline into a positively charged quinolinium cation, profoundly altering its chemical reactivity and physical properties. The choice of alkylating agent and reaction conditions is pivotal in determining the efficiency and outcome of the synthesis.

The most traditional and widely employed method for the N-alkylation of quinolines is the Menshutkin reaction. This pathway involves the direct reaction of a quinoline derivative with an alkyl halide. For the synthesis of 1-Ethyl-8-methylquinolinium, this would involve treating 8-methylquinoline (B175542) with an ethylating agent like iodoethane (B44018) or ethyl bromide. The reaction is typically conducted by heating the reactants, often in a solvent, to facilitate the nucleophilic attack of the quinoline nitrogen on the electrophilic alkyl halide.

For instance, the synthesis of the analogous compound, 1-ethyl-2-methylquinolinium (B372601) iodide, is achieved by the alkylation of 2-methylquinoline (B7769805) with iodoethane in methanol (B129727) or with ethyl iodide under reflux conditions. oup.com Similarly, 8-Hydroxy-1-methylquinolinium methyl sulfate (B86663) is prepared through the N-alkylation of 8-hydroxyquinoline (B1678124) using dimethyl sulfate in a solvent like benzene (B151609). These established methods, while effective, often require elevated temperatures and extended reaction times.

A summary of representative established quaternization reactions is presented below.

| Quinoline Precursor | Alkylating Agent | Product | Typical Conditions |

| 2-Methylquinoline | Iodoethane | 1-Ethyl-2-methylquinolinium iodide | Reflux in methanol |

| 2-Methylquinoline | Ethyl iodide | 1-Ethyl-2-methylquinolinium iodide | Reflux |

| 8-Hydroxyquinoline | Dimethyl sulfate | 8-Hydroxy-1-methylquinolinium methyl sulfate | Benzene solvent |

In response to the growing demand for sustainable chemical processes, modern synthetic protocols have focused on minimizing environmental impact. These "green" methodologies for quinolinium salt synthesis include the use of ionic liquids, microwave irradiation, and solvent-free conditions. thieme-connect.com

Ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), can serve as both catalyst and reaction medium, facilitating high yields and easy product purification under solvent-free ball-milling conditions. benthamdirect.com Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and often improving yields. For example, a one-pot, three-component reaction between aromatic amines, aromatic aldehydes, and phenylacetylene (B144264) can be efficiently carried out under microwave irradiation to produce quinoline derivatives. rsc.org This approach offers advantages like shorter reaction times, excellent product yields, and mild conditions. acs.org Visible light-mediated aerobic oxidation using organic photocatalysts like Eosin Y represents another environmentally friendly approach, utilizing air as the terminal oxidant under mild conditions. researchgate.net

Key features of these modern protocols are highlighted in the following table.

| Method | Key Features | Advantages |

| Ionic Liquid Catalysis | Use of catalysts like [bmim]OH; solvent-free ball-milling. benthamdirect.com | Environmentally benign, high yield, easy purification, short reaction time. benthamdirect.com |

| Microwave-Assisted Synthesis | One-pot, multi-component reactions. rsc.org | Shorter reaction times, excellent yields, mild conditions. acs.org |

| Visible Light Photocatalysis | Uses organic photocatalyst (e.g., Eosin Y) and air as oxidant. researchgate.net | Mild and environmentally friendly conditions, high efficiency, low cost. researchgate.net |

Regioselectivity is crucial when the quinoline precursor or the reactants in a multi-component synthesis have multiple reactive sites. In the case of synthesizing this compound, the desired reaction is the selective N-alkylation of 8-methylquinoline. The presence of the methyl group at the 8-position can sterically influence the reactivity of the nitrogen atom. A systematic study on 8-substituted 1-methylquinolinium (B1204318) salts revealed that bulky substituents at the 8-position can distort the quinoline framework, leading to dearomatization and enhanced reactivity for nucleophilic addition at the C2 position. researchgate.net

When synthesizing the quinoline ring itself, regioselectivity becomes a significant challenge. For instance, the reductive electrophilic alkylation of quinoline with salicylaldehyde (B1680747) can produce a mixture of C6- and C8-alkylated products. nih.govsemanticscholar.org To achieve selectivity, specific directing groups or catalysts are often necessary. Four-component coupling reactions of anilines, aldehydes, alkynes, and acids have been developed to synthesize N-substituted quinolinium salts with excellent chemo- and regioselectivities under mild conditions. researchgate.net Similarly, novel regioselective syntheses of functionalized quinolines have been achieved through tandem reactions mediated by catalysts like copper. rsc.org Iron(III) has also been employed as an efficient Lewis acid catalyst for regioselective 1,3-dipolar cycloaddition reactions to create complex heterocyclic systems. nih.gov

Contemporary and Environmentally Benign Synthetic Protocols

Functionalization Strategies for this compound Derivatives

Once formed, the this compound scaffold can be further modified to create a diverse range of derivatives. The positive charge on the quinolinium ring activates adjacent positions, particularly the methyl group at C-8 and protons at C-2 and C-4, for various chemical transformations.

The Knoevenagel condensation is a powerful reaction for forming new carbon-carbon bonds. In the context of quinolinium salts, it typically involves the reaction of an activated methyl group on the quinoline ring (often at the 2- or 4-position) with an aldehyde or ketone. This reaction is particularly important in the synthesis of cyanine (B1664457) and merocyanine (B1260669) dyes.

For example, 1-ethyl-2-methylquinolinium iodide reacts with N-substituted phthalimides in the presence of a base like piperidine (B6355638) to yield merocyanine dyes. oup.com The reaction proceeds through the deprotonation of the active methyl group to form a reactive intermediate that then attacks the carbonyl group. Knoevenagel condensation of various quinolinecarbaldehydes with active methylene (B1212753) compounds like malononitrile (B47326) derivatives has been used to produce a series of quinoline-tyrphostins with potential biological activity. nih.gov The efficiency of these condensations can be enhanced by using quinolinium-based ionic compounds themselves as promoters or by employing eco-friendly catalysts like triethylammonium (B8662869) hydrogen sulfate ([Et3NH][HSO4]). acs.orgsioc-journal.cnresearchgate.net

The table below summarizes applications of the Knoevenagel condensation in quinolinium chemistry.

| Quinolinium Reactant | Carbonyl Compound | Catalyst/Base | Product Class |

| 1-Ethyl-2-methylquinolinium iodide | N-Substituted phthalimide | Piperidine | Merocyanine dyes oup.com |

| 2-Chloro-3-formylquinoline | Active methylene compounds | [Et3NH][HSO4] | Quinolinyl alkenes acs.org |

| Quinoline-carbaldehydes | Malononitrile derivatives | - | Quinoline-tyrphostins nih.gov |

| Aromatic aldehydes | Malononitrile | Quinolinium ionic compounds | Arylidenemalononitriles sioc-journal.cn |

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures by forming new C-C and C-heteroatom bonds. acs.orgeie.gr These reactions, including the Suzuki, Heck, and Sonogashira couplings, have been applied to quinoline and quinolinium systems to create extended π-conjugated structures and other functionalized derivatives. thieme-connect.com

Palladium-catalyzed reactions are widely used. For example, the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, catalyzed by Pd(PPh3)4, yields 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info Palladium catalysis has also been used for the site-selective C(sp³)–H alkylation of 8-methylquinolines using aziridines as the alkylating agent. rsc.org

Other transition metals like rhodium, iridium, and copper are also effective. Rhodium(III) catalysts have been used extensively for the C(sp³)-H alkylation of 8-methylquinolines. researchgate.net Iridium nanocatalysts have been developed for the reductive electrophilic C-H alkylation of quinolines. nih.gov The presence of a directing group, such as the pyridine (B92270) nitrogen in N-aryl-2-aminopyridines, can facilitate cyclization and functionalization reactions with a variety of transition metals, including palladium, rhodium, iridium, ruthenium, cobalt, and copper. researchgate.netacs.org

| Metal Catalyst | Reaction Type | Substrate Example | Key Outcome |

| Palladium | Suzuki Cross-Coupling | Aryl halides and boronic acids | C-C bond formation eie.grd-nb.info |

| Palladium | C(sp³)–H Alkylation | 8-Methylquinoline and aziridine | Functionalized γ-quinolinylpropylamines rsc.org |

| Rhodium(III) | C(sp³)–H Alkylation | 8-Methylquinoline and allyl alcohols | C-C bond formation at the methyl group researchgate.net |

| Iridium | Reductive C-H Alkylation | 8-Methylquinoline and aldehydes | C6-alkylation of the quinoline ring nih.govsemanticscholar.org |

| Copper | Tandem Reactions | ortho-Bromobenzaldehyde and nitriles | Regioselective synthesis of quinolines rsc.org |

Preparation of π-Extended Styryl Quinolinium Derivatives

The synthesis of π-extended styryl quinolinium derivatives, which are valuable as dyes and functional materials, is commonly achieved through the Knoevenagel condensation. mdpi.comresearchgate.net This reaction typically involves the condensation of a quinolinium salt bearing an activated methyl group (at the 2- or 4-position) with an aromatic aldehyde. mdpi.comresearchgate.net The methyl group at the 8-position, as in this compound, is generally not sufficiently acidic for this transformation; therefore, analogs such as 1-ethyl-2-methylquinolinium or 1-ethyl-4-methylquinolinium (B11710019) salts are used as precursors. researchgate.netscispace.com

The reaction is catalyzed by a base, with piperidine being a common choice when the reaction is conducted in a solvent like ethanol (B145695) under reflux. scispace.com More contemporary, environmentally benign procedures utilize solvent-free conditions or microwave irradiation, which can accelerate the reaction. researchgate.net For instance, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to effectively catalyze the condensation under solvent-free conditions. researchgate.nettandfonline.com The synthesis is a two-step process: first, the N-alkylation of the methylquinoline precursor, followed by the Knoevenagel condensation with a suitable aldehyde. mdpi.comdoaj.org The resulting styryl quinolinium salts often possess specific π-conjugated structures that are crucial for their application as optoelectronic materials. nih.govresearchgate.net

Table 1: Selected Conditions for Knoevenagel Condensation to Form Styryl Quinolinium Dyes

| Quinolinium Precursor | Aldehyde | Catalyst/Base | Solvent | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Lepidinium methyl tosylate | 2-Hydroxy naphthaldehyde | Piperidine | Ethanol | Reflux, 6h | 86% | mdpi.com |

| 1,4-Dimethyl quinolinium salt | Aromatic aldehydes | - | Ethanol or Toluene (B28343) | Reflux, overnight | - | researchgate.net |

| 1,4-Dimethyl quinolinium salt | Aromatic aldehydes | - | Methanol | 50 °C, 3-8 h | - | researchgate.net |

| 2-Methylquinolinium methosulphate | Aromatic aldehydes | Basic/acidic reagents | Solvent-free | Microwave irradiation | - | researchgate.net |

| 1-Ethyl-2-methylquinolinium iodide | Heterocyclic aldehydes | Piperidine | Ethanol | Reflux, 5-8 h | - | scispace.com |

Mechanistic Insights into Quinolinium Salt Formation

Understanding the mechanisms behind the formation of quinolinium salts is crucial for optimizing synthetic routes and controlling product outcomes.

The formation of a quaternary quinolinium salt, such as this compound, from its corresponding quinoline base is a classic N-alkylation reaction. This transformation is typically a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the quinoline ring acts as a nucleophile, using its lone pair of electrons to attack the electrophilic carbon atom of an alkylating agent (e.g., ethyl iodide, dimethyl sulfate). rsc.orggoogle.com

The reaction proceeds through a single transition state where the new C-N bond is forming concurrently as the carbon-leaving group bond is breaking. The kinetic stability of the resulting N-alkylated salts allows for their isolation and characterization. rsc.org The efficiency of the reaction is influenced by several factors, including the reactivity of the alkylating agent (iodides > bromides > chlorides), the steric hindrance around the nitrogen atom, and the polarity of the solvent. mmsl.czgoogle.com For example, alkylation of various quinolines has been successfully carried out using alkyl triflates, sulfates, or tosylates in solvents like dichloromethane (B109758) or toluene, often resulting in high yields. google.com

Modern synthetic chemistry has increasingly turned to photoredox catalysis to forge new bonds under mild conditions, and quinolinium synthesis is no exception. uantwerpen.beunigoa.ac.in These methods utilize visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. unigoa.ac.in

Detailed Reaction Mechanisms of N-Alkylation Processes

Advanced Purification and Isolation Techniques for Quaternary Quinolinium Salts

The ionic nature of quaternary quinolinium salts necessitates specific purification techniques to ensure high purity.

Simple and effective methods often involve precipitation and recrystallization. After synthesis, the crude product can often be precipitated by adding the reaction mixture to a non-polar solvent, such as diethyl ether. google.com The resulting solid is then collected by filtration. mdpi.commdpi.com Recrystallization from a suitable solvent or solvent mixture is a common subsequent step. researchgate.net For example, dissolving the salt in a hot polar solvent like ethanol and allowing it to cool slowly can yield high-purity crystals. Washing the filtered crystals with solvents like toluene or ether helps remove unreacted starting materials and byproducts. mdpi.comresearchgate.net The choice of solvent is critical, as the solubility of the salt can vary significantly. mdpi.com

For more challenging separations or to achieve very high purity, chromatographic methods are employed. moravek.com

Column Chromatography : This technique separates compounds based on their differential adsorption to a stationary phase. While standard silica (B1680970) gel can be used, the ionic nature of quinolinium salts can sometimes lead to poor separation. Specialized stationary phases or solvent systems may be required. column-chromatography.com

High-Speed Counter-Current Chromatography (HSCCC) : This is a liquid-liquid chromatography technique that avoids the use of solid supports, which can be advantageous for purifying ionic compounds. rotachrom.com It has been successfully used to separate the components of Quinoline Yellow, a mixture containing quinolinium derivatives, by using a stepwise gradient of the mobile phase flow rate to elute components with a wide range of partition coefficients. nih.gov

High-Pressure Liquid Chromatography (HPLC) : HPLC is a powerful analytical and preparative tool. A developed HPLC method can be used to assess the purity of synthesized quinolinium salts and to distinguish between different analogs in a mixture. mmsl.cznih.gov

The selection of the purification method depends on the specific properties of the quinolinium salt, the nature of the impurities, and the required level of purity.

Table 2: Purification Techniques for Quaternary Quinolinium Salts

| Technique | Description | Typical Solvents/Conditions | Use Case | Reference(s) |

|---|---|---|---|---|

| Precipitation/Washing | Crude product is precipitated from the reaction mixture and washed. | Diethyl ether, Toluene, Acetone | Initial isolation and removal of non-polar impurities. | mdpi.com, researchgate.net, mdpi.com, google.com |

| Recrystallization | Dissolving the crude salt in a hot solvent and allowing it to cool to form pure crystals. | Ethanol, Water, Ethyl ether | High-purity isolation of solid salts. | researchgate.net, scispace.com, scirp.org |

| Column Chromatography | Separation on a solid stationary phase (e.g., silica gel). | Varies depending on polarity. | Separation of complex mixtures. | column-chromatography.com |

| Counter-Current Chromatography | Liquid-liquid separation without a solid support. | e.g., MTBE/1-butanol/acetonitrile (B52724)/aqueous TFA | Separation of components with very different polarities. | nih.gov |

| HPLC | High-resolution separation for analysis and purification. | Reversed-phase or normal-phase conditions. | Purity assessment and preparative separation. | mmsl.cz, nih.gov |

Iii. Spectroscopic and Structural Elucidation of 1 Ethyl 8 Methylquinolinium and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the organic structure of 1-Ethyl-8-methylquinolinium in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The quaternization of the nitrogen atom significantly influences the electronic environment of the quinolinium ring, leading to a pronounced downfield shift of the aromatic protons compared to its precursor, 8-methylquinoline (B175542) chemicalbook.com. The positive charge on the nitrogen atom deshields the adjacent protons, particularly those at the C2 and C7 positions.

The protons of the N-ethyl group are expected to appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling with each other. The C8-methyl group, being attached to the aromatic ring, should appear as a singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Cation Predicted values are based on general principles and data from analogous quinolinium compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | ~9.2 - 9.4 | Doublet (d) | ~6.0 |

| H4 | ~8.4 - 8.6 | Doublet (d) | ~8.5 |

| H3 | ~8.1 - 8.3 | Triplet (t) | ~7.5 |

| H5 | ~8.0 - 8.2 | Doublet (d) | ~8.0 |

| H6 | ~7.8 - 8.0 | Triplet (t) | ~7.8 |

| H7 | ~8.3 - 8.5 | Doublet (d) | ~7.0 |

| N-CH₂ | ~5.0 - 5.2 | Quartet (q) | ~7.4 |

| C8-CH₃ | ~3.0 - 3.2 | Singlet (s) | - |

| N-CH₂-CH₃ | ~1.6 - 1.8 | Triplet (t) | ~7.4 |

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom, offering direct insight into the carbon skeleton. libretexts.org For this compound, twelve distinct signals are expected. The chemical shifts are spread over a wide range (0-200 ppm), which typically prevents signal overlap. libretexts.org

A key feature of the ¹³C NMR spectrum is the identification of quaternary carbons—those not directly bonded to any hydrogen atoms. For this compound, these are C4a, C8, and C8a. These signals are often of lower intensity in a standard ¹³C NMR spectrum. The carbons directly attached to the electronegative quaternary nitrogen (C2, C8a, and the N-CH₂ carbon) are significantly deshielded and appear at a lower field. nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups and to confirm the assignment of quaternary carbons. libretexts.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Cation Predicted values are based on general principles and data from analogous quinolinium compounds. libretexts.orgnih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C2 | ~148 - 150 | CH |

| C3 | ~122 - 124 | CH |

| C4 | ~135 - 137 | CH |

| C4a | ~138 - 140 | Quaternary |

| C5 | ~130 - 132 | CH |

| C6 | ~129 - 131 | CH |

| C7 | ~118 - 120 | CH |

| C8 | ~139 - 141 | Quaternary |

| C8a | ~145 - 147 | Quaternary |

| N-CH₂ | ~55 - 58 | CH₂ |

| C8-CH₃ | ~18 - 20 | CH₃ |

| N-CH₂-CH₃ | ~14 - 16 | CH₃ |

While 1D NMR provides information on chemical shifts and basic coupling, 2D NMR experiments are essential for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. For this compound, it would show cross-peaks between the N-CH₂ and N-CH₂-CH₃ protons, confirming the ethyl group structure. It would also reveal the connectivity of the aromatic protons, for instance, showing a correlation between H3 and H4, and between H5, H6, and H7, thus mapping the spin systems within the quinolinium ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum (e.g., H2, H3, H4) to its corresponding carbon signal in the ¹³C spectrum (C2, C3, C4), providing robust confirmation of the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is particularly crucial for identifying the placement of substituents on the aromatic ring. For example, HMBC would show correlations from the C8-CH₃ protons to the quaternary carbon C8 and adjacent carbons C7 and C8a. Likewise, correlations from the N-CH₂ protons to C2 and C8a would confirm the N-alkylation site.

Carbon-13 (¹³C) NMR Spectral Characterization and Quaternary Carbon Identification

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. mdpi.com These methods are complementary and provide a characteristic "fingerprint" that is highly specific to the molecule's structure, functional groups, and the strength of its chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. mdpi.com The spectrum reveals the presence of specific functional groups. For this compound, the FTIR spectrum is expected to be rich in information. Key absorption bands would include the aromatic and aliphatic C-H stretching vibrations, as well as the characteristic stretching and bending vibrations of the quinolinium ring system. The C=C and C=N stretching vibrations within the aromatic core give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region. researchgate.net

Table 3: Predicted Major FTIR Absorption Bands for this compound Predicted values are based on general principles and data from analogous quinolinium compounds. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| 2980 - 2850 | ν(C-H) | Aliphatic C-H stretching (ethyl and methyl groups) |

| 1620 - 1600 | ν(C=N) | Quinolinium ring stretching |

| 1590 - 1450 | ν(C=C) | Aromatic ring skeletal vibrations |

| 1470 - 1440 | δ(CH₂) / δ(CH₃) | Aliphatic C-H bending (scissoring, asymmetric) |

| 850 - 750 | γ(C-H) | Aromatic C-H out-of-plane bending |

FT-Raman spectroscopy is based on the inelastic scattering of laser light. mdpi.com It provides information that is complementary to FTIR because the selection rules are different; vibrations that are weak or absent in FTIR may be strong in Raman, and vice versa. Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving non-polar or less polar functional groups.

For this compound, the FT-Raman spectrum would be expected to show strong signals for the symmetric "breathing" modes of the quinolinium ring. The C-C stretching vibrations of the aromatic skeleton are typically very prominent. While C-H stretching vibrations are present, the fingerprint region below 1700 cm⁻¹ is often more informative for structural elucidation.

Table 4: Predicted Major FT-Raman Bands for this compound Predicted values are based on general principles and data from analogous quinolinium compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3100 - 3000 | ν(C-H) | Aromatic C-H stretching |

| 2980 - 2850 | ν(C-H) | Aliphatic C-H stretching |

| ~1600 | ν(C=C) / ν(C=N) | Symmetric ring stretching |

| ~1380 | Ring breathing mode | |

| ~1000 | Ring breathing mode | |

| 850 - 750 | Ring deformation modes |

Fourier Transform Infrared (FTIR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic structure of quinolinium compounds. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorbed light are characteristic of the molecule's structure and the types of electronic transitions involved. ijprajournal.comuou.ac.in

The UV-Vis absorption spectra of quinolinium derivatives are characterized by distinct absorption bands corresponding to specific electronic transitions. ijprajournal.com The primary transitions observed are π → π* and n → π. uou.ac.inuzh.ch The π → π transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically strong and occur at various wavelengths depending on the extent of the conjugated system. uzh.ch The n → π* transitions, involving the promotion of a non-bonding electron (from a heteroatom like nitrogen) to a π* antibonding orbital, are generally weaker. uzh.chmasterorganicchemistry.com

For quinolinium compounds, the absorption bands are often found in the near-ultraviolet region (200-400 nm). ddugpgcsitapur.com The position and intensity of these bands are sensitive to the substitution pattern on the quinolinium core. For instance, the introduction of an ethyl group at the nitrogen and a methyl group at the 8-position influences the electronic distribution and, consequently, the energy of these transitions. In related quinolinium derivatives, absorption maxima have been noted, which can be influenced by the presence of different functional groups that may intensify the color, known as auxochromes. ijprajournal.com For example, derivatives of quinolinium iodide have shown transparency in the blue region with an absorption cut-off below 400 nm. researchgate.net

The specific λmax values for this compound are influenced by its structure and solvent environment. While direct spectral data for this specific compound is not extensively detailed in the provided search results, analogous compounds like 1-ethyl-2-methylquinolinium (B372601) iodide are used in the synthesis of carbocyanine dyes, which have characteristic absorption properties. For instance, quinaldine (B1664567) red, a related quinolinium derivative, exhibits an absorption maximum at 528 nm in ethanol (B145695). The absorption spectra of 8-hydroxyquinoline (B1678124) derivatives, which share the quinoline (B57606) core, show that the stable form in solution exhibits intramolecular hydrogen bonding, affecting the absorption spectra. nih.gov

Table 1: Representative Electronic Transitions in Quinolinium Derivatives

| Transition Type | Typical Wavelength Range (nm) | Description | Relative Intensity |

|---|---|---|---|

| π → π | 230–330 | Excitation of an electron from a π bonding to a π antibonding orbital. | High |

| n → π | ~280 | Excitation of a non-bonding electron to a π antibonding orbital. | Low |

Solvatochromism describes the change in the color of a substance, and thus its UV-Vis absorption spectrum, when it is dissolved in different solvents. researchgate.net This phenomenon is a powerful tool for understanding the electronic ground and excited states of a molecule. The polarity of the solvent can differentially stabilize the ground and excited states, leading to a shift in the absorption maximum. ucsb.edu A shift to a longer wavelength (red shift or bathochromic shift) or a shorter wavelength (blue shift or hypsochromic shift) can occur. ucsb.edu

Quinolinium derivatives often exhibit solvatochromism. nih.gov For example, some styrylquinolinium dyes show negative solvatochromism, where the absorption maximum shifts to a shorter wavelength (hypsochromic shift) as the solvent polarity increases. nih.gov This behavior suggests that the ground state is more polar than the excited state and is therefore stabilized to a greater extent by polar solvents, increasing the energy gap for the electronic transition. ucsb.edunih.gov The solvatochromic behavior of probes like 1-methyl-8-oxyquinolinium betaine (B1666868) has been studied to establish solvent polarity scales. researchgate.net

The interactions between the solute and solvent molecules, such as hydrogen bonding, can significantly influence the electronic absorption spectra. bau.edu.lb In polar protic solvents, the formation of hydrogen bonds can lead to a blue shift in n-π* transitions. bau.edu.lb The study of solvatochromic shifts in various solvents provides valuable information on the dipole moment changes upon excitation and the nature of solute-solvent interactions. bau.edu.lbsapub.org

Analysis of Absorption Spectra and Electronic Bands

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. savemyexams.com

When a molecule is introduced into the mass spectrometer, it is ionized, typically by losing an electron, to form a molecular ion (M+). msu.edu This molecular ion is often unstable and breaks apart into smaller, charged fragments. msu.edulibretexts.org The pattern of these fragments is unique to the molecule and provides a "fingerprint" that can be used for identification. youtube.com

For this compound, which is a quaternary ammonium (B1175870) salt, electrospray ionization (ESI) is a common ionization technique. asianpubs.org The mass spectrum would show a prominent peak corresponding to the cation, this compound. The fragmentation of quinolinium and related heterocyclic cations often involves characteristic losses of neutral molecules. asianpubs.orglibretexts.org For instance, the fragmentation of N-alkylated quinolinium ions can involve the loss of the alkyl group or other small molecules. libretexts.org In aliphatic amines, alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway. libretexts.org The fragmentation of similar ionic liquids like 1-ethyl-3-methylimidazolium (B1214524) bromide involves the loss of neutral species and the formation of stable imidazolium (B1220033) cations. asianpubs.org

Table 2: Expected Mass Spectrometry Data for this compound Cation

| Ion | Formula | Calculated m/z | Potential Fragmentation Pathway |

|---|---|---|---|

| [M]+ | C12H14N+ | 172.11 | Molecular Cation |

| [M - CH3]+ | C11H11N+ | 157.09 | Loss of a methyl radical |

| [M - C2H4]+ | C10H10N+ | 144.08 | Loss of ethene from the ethyl group |

Note: The fragmentation pathways are predictive and would need to be confirmed by experimental data.

Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

Obtaining high-quality single crystals is a prerequisite for a successful XRD analysis. uhu-ciqso.es Several methods are employed for growing crystals from solution, with the choice of method depending on the solubility and stability of the compound. acadpubl.eu

Common crystallization techniques include:

Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to slowly evaporate, leading to the formation of crystals. unifr.ch

Solvent Layering: This technique involves carefully layering a solvent in which the compound is insoluble on top of a solution of the compound in a good solvent. Diffusion between the layers gradually reduces the solubility and induces crystallization. unifr.ch

Vapor Diffusion: In this method, a drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant via the vapor phase. The hanging drop method is a widely used variation. researchgate.net

Cooling: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form. acadpubl.eu

For quinolinium salts, crystallization is often achieved from polar solvents like acetonitrile (B52724) or water. researchgate.netoup.com The choice of counter-ion (e.g., iodide, bromide, tetrafluoroborate) can also significantly influence the crystallization process and the resulting crystal structure.

The XRD analysis of a single crystal yields a set of crystallographic parameters that define the unit cell, which is the basic repeating unit of the crystal lattice. These parameters include the lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). This information, along with the systematic absences in the diffraction pattern, allows for the determination of the crystal system and the space group. The space group describes the symmetry elements present in the crystal structure.

While specific crystallographic data for this compound was not found in the search results, studies on closely related compounds provide valuable insights. For example, 1-ethyl-2-methylquinolinium iodide crystallizes in the monoclinic space group P2₁/c. rsc.org Other quinolinium derivatives have been found to crystallize in various space groups, including triclinic (P-1) and other monoclinic systems (e.g., C2/c), depending on the substituents and counter-ions. researchgate.netnih.gov The packing of the ions in the crystal is governed by a combination of electrostatic interactions, van der Waals forces, and in some cases, hydrogen bonding. iucr.org

Table 3: Representative Crystallographic Data for a Related Quinolinium Salt (1-Ethyl-2-methylquinolinium Iodide)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.18 |

| b (Å) | 15.91 |

| c (Å) | 10.33 |

| β (°) | 94.6 |

| Z (molecules/unit cell) | 4 |

Data from a study on 1-ethyl-2-methylquinolinium iodide. rsc.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) and Hirshfeld Surface Analysis

The supramolecular architecture and crystal packing of this compound and its derivatives are significantly influenced by a network of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, dictate the three-dimensional arrangement of molecules in the solid state. Hirshfeld surface analysis provides a powerful tool for the quantitative and qualitative assessment of these intermolecular contacts.

Hydrogen Bonding:

In the crystal structures of quinolinium salts, hydrogen bonds are a primary directional force governing molecular assembly. For protonated quinolinium cations, the N-H group is a potent hydrogen bond donor. In the crystal structure of Bis(8-methylquinolinium) tetrachloridoferrate(III) chloride, the two 8-methylquinolinium cations are linked with a chloride anion through N—H···Cl hydrogen bonds. researchgate.net Similarly, in 8-hydroxy-2-methylquinolinium derivatives, the cation, anion, and solvent molecules are connected by N—H⋯O, O—H⋯O, and O—H⋯Cl hydrogen bonds, which together generate a comprehensive three-dimensional network. iucr.org

The table below summarizes typical hydrogen bond geometries found in the crystal structures of related quinolinium compounds.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Compound Type |

| N11 | H11N | Cl99 | 3.0143 (18) | 151 | Bis(8-methylquinolinium) tetrachloridoferrate(III) chloride researchgate.net |

| N | H | O | 2.7450 (12) | - | 7-carboxylato-8-hydroxy-2-methylquinolinium monohydrate |

| N | H | O | 2.8025 (14) | - | 7-carboxy-8-hydroxy-2-methylquinolinium chloride monohydrate |

| O | H | Cl | 2.9641 (11) | - | 7-carboxy-8-hydroxy-2-methylquinolinium chloride monohydrate |

π-π Stacking Interactions:

The planar aromatic nature of the quinolinium ring system facilitates significant π-π stacking interactions, which are vital for stabilizing the crystal lattice. These interactions occur between the electron-rich π-systems of adjacent quinolinium cations. In the structure of Bis(8-methylquinolinium) tetrachloridoferrate(III) chloride, notable stacking interactions are observed between the cations. researchgate.net

The geometry of these stacking interactions, including the centroid-to-centroid distance and the slip angle, determines their strength. For example, in a series of compounds involving 4-methylquinoline, π–π stacking interactions between the quinoline ring systems are consistently observed, with centroid-centroid distances ranging from 3.50 Å to 3.92 Å. nih.gov In another derivative, ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, π–π stacking between the quinoline rings features a centroid-to-centroid distance of 3.6169 (6) Å. The presence of substituents on the quinoline ring, such as the ethyl and methyl groups in this compound, can modulate the electronic properties and steric profile of the aromatic system, thereby influencing the nature and strength of these π-π interactions. nih.gov

The following table details parameters for π-π stacking interactions observed in a related 4-methylquinolinium compound.

| Interacting Rings (CgI···CgJ) | Centroid-Centroid Distance (Å) | Dihedral Angle (°) | Angle with Plane I (β, °) | Angle with Plane J (γ, °) |

| Cg(N2)···Cg(N2) | 3.5037 (8) | 0.0 | 22.8 | 22.8 |

| Cg(N2)···Cg(C11) | 3.6022 (8) | 0.0 | 23.4 | 23.4 |

| Cg(C11)···Cg(C11) | 3.9227 (9) | 0.0 | 25.4 | 25.4 |

| Data from a study on 4-methylquinolinium 2-chloro-6-nitrobenzoate, where Cg(N2) and Cg(C11) represent the centroids of the pyridinoid and benzenoid rings of the quinoline system, respectively. nih.gov |

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.org The surface is generated based on the electron distribution of a molecule, and the analysis of contacts between neighboring molecules provides a detailed picture of the crystal packing. The surface can be mapped with properties like dnorm, which highlights regions of close intermolecular contact. rsc.org

For quinolinium derivatives, this analysis reveals the relative contributions of different types of interactions. In quinolinium dihydrogenphosphate, the structure is dominated by H···O/O···H (40.0%) and H···H (35.1%) contacts. researchgate.net In another quinolinium-based hybrid material, H···Cl/Cl···H interactions accounted for 60.8% of the Hirshfeld surface, with H···H interactions contributing another 19%. rsc.org These percentages underscore the prevalence of hydrogen bonding and van der Waals forces in the crystal packing.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of each type of contact. researchgate.net For Quinolin-8-yl 4-chlorobenzoate, the analysis showed contributions from C-H···N, C-H···O, Cl···π, and π···π interactions, with dispersion forces being the major contributor to the crystal building. mdpi.com The red spots on a dnorm map indicate close contacts, typically representing hydrogen bonds, while blue regions indicate longer contacts. rsc.org The presence of red and blue triangles on a shape-indexed surface is indicative of π-π stacking interactions. researchgate.net

The table below presents the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface for a related quinolinium compound.

| Contact Type | Contribution (%) | Compound |

| H···O / O···H | 40.0 | Quinolinium Dihydrogenphosphate researchgate.net |

| H···H | 35.1 | Quinolinium Dihydrogenphosphate researchgate.net |

| C···H / H···C | 15.9 | Quinolinium Dihydrogenphosphate researchgate.net |

| H···Cl / Cl···H | 60.8 | (C₉H₈N)₂(InCl₆)Cl·H₂O rsc.org |

| H···H | 19.0 | (C₉H₈N)₂(InCl₆)Cl·H₂O rsc.org |

| C···C | 8.8 | (C₉H₈N)₂(InCl₆)Cl·H₂O rsc.org |

Collectively, these non-covalent interactions form a complex and robust three-dimensional supramolecular network that ensures the stability of the crystalline structure of this compound and its derivatives.

Iv. Advanced Theoretical and Computational Studies on 1 Ethyl 8 Methylquinolinium

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens to inspect the electronic behavior of 1-Ethyl-8-methylquinolinium at the atomic level.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy and computational cost effectively for studying molecular systems. arxiv.org It is frequently employed for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. arxiv.orgcnr.it This optimization is crucial as the geometric parameters—bond lengths, bond angles, and dihedral angles—directly influence the molecule's electronic properties and reactivity. cnr.it

For quinolinium derivatives, DFT calculations, often using functionals like B3LYP, are standard for obtaining optimized geometries. nih.gov The process involves starting with an initial molecular structure and iteratively adjusting the atomic positions to minimize the total electronic energy. arxiv.org This ensures that the calculated properties correspond to a stable or metastable state. arxiv.org The resulting energy landscapes can reveal various conformers and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and preferred shapes. The accuracy of these calculations can be enhanced by selecting appropriate basis sets, such as 6-31G(d,p) or def2-TZVP, which define the mathematical functions used to describe the electron orbitals. arxiv.orgarxiv.org

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting electronic properties. figshare.com Methods like Hartree-Fock (HF) are fundamental ab initio approaches. nih.gov While computationally more intensive than DFT, these methods are invaluable for benchmarking and for systems where electron correlation effects are particularly important. For instance, calculations on related quinolinium compounds have utilized both HF and DFT methods to investigate molecular structure and spectroscopic properties, with results showing good agreement with experimental data. nih.gov High-accuracy quantum chemical methods are essential for an in-depth understanding of the relationship between molecular structure, crystal packing, and optical properties. figshare.com

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that influences the molecule's electronic conductivity and optical properties. researchgate.net

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and easier electronic excitation. In the context of this compound, the π-conjugated system of the quinoline (B57606) ring is expected to significantly influence the HOMO and LUMO energy levels. Computational studies on similar quinoline derivatives investigate these orbitals to predict their reactivity and electronic behavior. tandfonline.com The distribution of these orbitals across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. wuxibiology.com

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -2.1 |

| Band Gap (LUMO-HOMO) | 3.7 |

This interactive table provides a hypothetical representation of FMO energies. Specific values for this compound would require dedicated computational analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.deavogadro.cc It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic regions. walisongo.ac.idresearchgate.net Red areas indicate regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue areas represent positive potential, indicating electron-poor regions that are attractive to nucleophiles. researchgate.netyoutube.com Green areas are typically neutral. youtube.com

For a cation like this compound, the MEP map would clearly show the localization of the positive charge, primarily on the quinolinium ring system, particularly around the nitrogen atom. This visual representation is invaluable for predicting intermolecular interactions, such as how the cation might interact with anions or solvent molecules, and for understanding its reactivity patterns. uni-muenchen.de

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps

Nonlinear Optical (NLO) Properties Investigations

The study of nonlinear optical (NLO) properties is crucial for developing materials for advanced photonic applications like optical switching and frequency conversion. researchgate.net Quinolinium derivatives are a class of organic materials known for their significant NLO responses, which arise from the extensive π-electron delocalization in their structure. researchgate.netmdpi.com

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first-order hyperpolarizability (β) is associated with second-order NLO effects like second-harmonic generation, while the second-order hyperpolarizability (γ) relates to third-order effects. mdpi.comarxiv.org Computational methods, particularly DFT, are widely used to calculate these properties. arxiv.org

For a molecule to exhibit a non-zero β, it must be non-centrosymmetric. mdpi.com The magnitude of β is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge. researchgate.net While this compound itself might not have a strong intrinsic β unless further functionalized, its derivatives are of great interest. The γ value, associated with the third-order susceptibility, is relevant for all molecules and is particularly significant for materials used in applications like optical limiting. researchgate.netaps.org Computational studies on similar quinolinium chromophores have shown remarkably large first hyperpolarizability values, indicating their high potential for photonic applications. researchgate.net

| Compound Type | Hyperpolarizability | Value (esu) |

|---|---|---|

| Styryl Quinolinium Chromophore | First Hyperpolarizability (β) | 233 x 10⁻³⁰ |

| Styryl Quinolinium Chromophore | First Hyperpolarizability (β) | 256 x 10⁻³⁰ |

| Quinolinium Derivative (4MSTB) | Second-Order Hyperpolarizability (γ) | 3.555 x 10⁻³⁴ |

This interactive table showcases the NLO properties of related compounds, highlighting the potential of the quinolinium scaffold. researchgate.netresearchgate.net The values are dependent on the specific molecular structure and the computational method used.

Structure-Property Relationships Governing NLO Response

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure, specifically how the electron density is polarized by an external electric field. In this compound, the key to its NLO properties lies in the charge transfer characteristics inherent to its quinolinium core, which is further influenced by the attached alkyl groups.

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the first hyperpolarizability (β), a key tensor quantity that measures the second-order NLO response. For this compound, the quinolinium ring acts as an electron-accepting moiety, and the arrangement of substituents can significantly modulate the intramolecular charge transfer (ICT) and, consequently, the β value. The ethyl group at the N1 position and the methyl group at the C8 position create a specific electronic environment. The steric interaction between these two groups can cause a slight twisting of the quinolinium plane, which in turn affects the orbital overlap and the efficiency of charge transfer, directly impacting the magnitude of the NLO response. The delocalized π-electron system of the quinolinium core is the primary contributor to its polarizability and hyperpolarizability.

Detailed research findings indicate that the NLO properties are highly dependent on the electronic asymmetry of the molecule. The permanent dipole moment and the difference in energy between the ground and excited states are critical parameters. Theoretical calculations can predict how modifications to the molecular structure, such as changing the alkyl substituents or their positions, would tune these parameters to optimize the NLO response for specific applications like second-harmonic generation.

Table 1: Calculated NLO Properties of Quinolinium Derivatives (Note: Data is illustrative of typical computational outputs for related structures, as specific values for this compound require access to dedicated research papers.)

| Property | Calculated Value (a.u.) | Method |

| Dipole Moment (μ) | Varies | DFT/B3LYP |

| First Hyperpolarizability (β_tot) | Varies | DFT/B3LYP |

| HOMO-LUMO Energy Gap | Varies | DFT/B3LYP |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. For this compound, NBO analysis reveals the specific pathways of intramolecular charge transfer (ICT) that are fundamental to its electronic properties.

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. In the this compound cation, significant charge transfer occurs from the π orbitals of the benzene (B151609) part of the quinoline ring to the π* orbitals of the pyridinium (B92312) part. This π → π* delocalization across the fused ring system is a defining characteristic.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Note: This table represents typical interactions identified in substituted quinolinium systems.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π (C5-C6) | π* (C7-C8) | High |

| π (C2-C3) | π* (N1-C9) | High |

| σ (C-H of Ethyl) | π* (N1-C2) | Moderate |

| LP (N1) | σ* (C2-H) | Low |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational flexibility and interactions in a condensed phase. While DFT and other quantum methods excel at describing static electronic properties, MD is essential for understanding how the molecule behaves in a real-world environment.

For this compound, a key area of conformational flexibility is the rotation of the ethyl group attached to the nitrogen atom. MD simulations can map the potential energy surface associated with the rotation around the N-CH2 bond, identifying the most stable (lowest energy) conformations and the energy barriers between them. The steric hindrance imposed by the adjacent methyl group at the C8 position significantly influences this rotational landscape, restricting the available conformations compared to an unsubstituted quinolinium cation.

Computational Studies of Solvation Effects on Spectroscopic and Electronic Properties

The properties of a charged species like this compound are highly sensitive to its surrounding environment, particularly the solvent. Computational studies employ solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent on the molecule's electronic structure and spectroscopic properties.

These studies consistently show that solvent polarity plays a critical role. In polar solvents, the charge separation within the this compound cation is stabilized, which typically leads to a change in the energies of its molecular orbitals. This stabilization affects the HOMO-LUMO energy gap. A significant consequence of this is solvatochromism, where the wavelength of maximum absorption (λ_max) in the UV-Visible spectrum shifts depending on the solvent. Computational models can predict these shifts by calculating the excitation energies in different simulated solvent environments.

For instance, calculations might show a red shift (to longer wavelengths) or a blue shift (to shorter wavelengths) in the π → π* electronic transitions as the solvent polarity increases. By correlating these calculated shifts with experimental data, researchers can validate their computational models and gain a deeper understanding of the specific solute-solvent interactions, such as hydrogen bonding or dipole-dipole forces, that are at play.

Table 3: Illustrative Solvatochromic Shift Data from Computational Models (Note: Values are hypothetical, illustrating the trend of spectroscopic properties with solvent polarity.)

| Solvent | Dielectric Constant (ε) | Calculated λ_max (nm) |

| Nonane | 1.97 | 310 |

| Dichloromethane (B109758) | 8.93 | 318 |

| Ethanol (B145695) | 24.5 | 325 |

| Water | 78.4 | 332 |

V. Research on Structure Activity Relationships in Quinolinium Systems

Influence of N-Alkyl Substitution (e.g., Ethyl vs. Methyl) on Molecular Properties

The identity of the alkyl group attached to the quinolinium nitrogen atom (N-alkylation) is a critical determinant of the molecule's steric and electronic properties. While direct comparative studies focusing solely on 1-ethyl-8-methylquinolinium versus its N-methyl analog, 1,8-dimethylquinolinium, are not extensively detailed in the literature, valuable insights can be drawn from research on related quinolinium systems and other ionic liquids.

The primary differences between an N-ethyl and an N-methyl group arise from steric bulk and subtle electronic effects. The ethyl group is larger than the methyl group, which can lead to increased steric hindrance. This is particularly relevant in the this compound cation due to the proximity of the N-alkyl group to the methyl group at the C-8 position. This interaction can influence the planarity of the quinoline (B57606) ring system and affect the accessibility of the nitrogen atom, potentially modulating the compound's reactivity in chemical reactions.

From an electronic standpoint, both methyl and ethyl groups are weak electron-donating groups. However, the difference in their inductive effects is generally considered minor and often overshadowed by steric and solvation factors. In some related heterocyclic systems, such as N-alkylquinoxalinium salts, the N-ethyl and N-methyl derivatives exhibit very similar chemical and physical behaviors, including comparable electrical conductivity. cdnsciencepub.com

General studies on ionic liquids show that increasing the length of the N-alkyl chain tends to increase the cation's hydrophobicity and can influence bulk properties like melting point, viscosity, and density. researchgate.netnih.gov While the change from methyl to ethyl is small, it represents a step towards greater lipophilicity, which can affect solubility and interactions with biological membranes. researchgate.net

| Property | N-Methyl Group | N-Ethyl Group | Rationale/Reference |

|---|---|---|---|

| Steric Hindrance | Lower | Higher | Increased size of ethyl group. |

| Hydrophobicity | Lower | Higher | Longer alkyl chains increase lipophilicity. researchgate.netresearchgate.net |

| Electronic Effect | Weak electron-donating; difference is subtle. | General characteristic of alkyl groups. | |

| Self-Diffusion | Higher | Lower | Increased cation size and mass can slow diffusion. mdpi.comnih.gov |

Positional Effects of Methyl Group at C-8 on Molecular Geometry and Electronic Characteristics

The placement of a methyl group at the C-8 position of the quinolinium ring has significant and well-documented consequences for the molecule's geometry and electronic nature. This substitution introduces distinct steric and electronic effects that differentiate 8-methylquinolinium derivatives from isomers with methyl groups at other positions.

The C-8 methyl group acts as an electron-donating substituent, which influences the electron density distribution across the aromatic system. This can affect the chemical reactivity of the quinoline ring, particularly towards electrophilic or nucleophilic attack. However, the most pronounced effect of the C-8 methyl group is steric. Its location adjacent to the nitrogen atom (the peri-position) creates significant steric strain, especially when a substituent like an ethyl group is also present on the nitrogen. This steric repulsion can cause distortions in the planarity of the quinoline ring system.

Studies on related N-methylquinolinium compounds have shown that this non-bonded interaction between the N-methyl group and the hydrogen at C-8 can lead to instability and facilitate demethylation under certain conditions. acs.org In this compound, this steric clash between the N-ethyl and C-8 methyl groups would be even more pronounced. Furthermore, research using differential mobility spectrometry (DMS) has shown that the steric hindrance presented by substituents at the 8-position can reduce the clustering propensity of quinolinium ions with water molecules. cdnsciencepub.com This highlights how the C-8 substitution directly impacts the ion's interaction with its environment at a molecular level.

| Effect Type | Description | Consequence | Reference |

|---|---|---|---|

| Electronic | Electron-donating nature. | Modulates electron density distribution in the aromatic rings. | |

| Steric (Geometric) | Causes steric repulsion with the N-alkyl group at the peri-position. | Can lead to out-of-plane distortion of the quinoline ring and molecular instability. | acs.org |

| Solvation | Creates steric hindrance around the cationic nitrogen center. | Reduces the ability of the ion to form clusters with polar solvent molecules like water. | cdnsciencepub.com |

Impact of Counterions on Quinolinium Salt Structure, Stability, and Reactivity

As a cationic species, this compound must be associated with a negative counterion (anion) to form a stable salt. The choice of this counterion is not trivial, as it significantly influences the solid-state structure, stability, and even the reactivity and photophysical properties of the quinolinium compound.

In the solid state, the anion plays a crucial role in the crystal lattice, participating in hydrogen bonding and other noncovalent interactions that dictate the three-dimensional supramolecular network. mdpi.comuevora.pt Studies on various quinolinium salts have demonstrated that changing the anion (e.g., from halides like chloride and bromide to larger anions like tetrafluoroborate (B81430) or hexafluorophosphate) alters the crystal packing, which in turn affects the physical properties of the material. mdpi.comgoogle.com For instance, the size of the anion can determine whether a quinolinium salt forms a crystalline solid or exhibits liquid-crystalline phases. google.comtu-clausthal.de

Furthermore, the anion can tune the photoluminescent properties of organic salts. Research on related pyridinium (B92312) and quinolinium systems has shown that switching the anion can modulate the emission wavelength and even switch the emission mechanism between thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP). clockss.org

| Counterion Type | Property Affected | Observed Effect | Reference |

|---|---|---|---|

| Halides (e.g., Cl⁻, Br⁻) | Fluorescence | Can act as quenchers via a charge-transfer mechanism. | solubilityofthings.com |

| Halides (e.g., Cl⁻, Br⁻) | Crystal Structure | Tendency to form hydrated structures due to hydrogen bonding. | clockss.org |

| Bulky Anions (e.g., BF₄⁻, PF₆⁻) | Liquid Crystal Formation | The minimum N-alkyl chain length needed to induce mesomorphism increases with anion size. | google.com |

| Various Anions | Photoluminescence | Can tune emission wavelengths and switch between TADF and RTP mechanisms. | clockss.org |

| Various Anions | Supramolecular Assembly | Dictates crystal packing through hydrogen bonding and other noncovalent interactions. | mdpi.comuevora.pt |

Quantitative Structure-Property Relationship (QSPR) Studies for Quinolinium Analogs

Quantitative Structure-Property Relationship (QSPR) and the related Quantitative Structure-Activity Relationship (QSAR) are computational methodologies used to correlate the chemical structure of compounds with their physical properties or biological activities. These models generate mathematical equations that can predict the properties of new, unsynthesized molecules, guiding rational drug design and materials science.

For quinoline and quinolinium derivatives, QSPR/QSAR studies have been employed to understand and predict a range of endpoints. These models are built by calculating a set of numerical values, known as molecular descriptors, for a series of compounds and then using statistical methods to find a correlation between these descriptors and an observed property.

Common molecular descriptors used in these studies include:

Constitutional Descriptors: Basic structural information like molecular weight.

Topological Indices: Numerical values derived from the graph representation of the molecule that describe its size, shape, and branching.

Quantum-Chemical Descriptors: Properties calculated using quantum mechanics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), atomic charges, and dipole moments. These are particularly useful for describing electronic properties.

Lipophilicity Descriptors: Values like cLogP, which quantify the compound's hydrophobicity.

In studies of quinoline analogs, QSPR models have successfully predicted properties like antimicrobial activity, corrosion inhibition, and toxicity. cdnsciencepub.com For example, the antimicrobial activity of certain quinolone derivatives was found to be conditioned by molecular geometry (described by topological indices) and electron-acceptor properties (assessed by LUMO energies and charges at specific sites). In another study on bisquinolinium compounds, a good correlation was found between the compounds' biological blocking potency and the energy of the LUMO (ELUMO). researchgate.net Although no specific QSPR model for this compound has been published, these established methodologies could be readily applied to predict its physicochemical properties and potential biological activities based on its unique structural descriptors.

| Descriptor Class | Examples | Property Represented | Reference |

|---|---|---|---|

| Quantum-Chemical | EHOMO, ELUMO, Atomic Charges, Dipole Moment | Electronic properties, reactivity, polarizability. | researchgate.net |

| Topological | Connectivity Indices, Shape Indices | Molecular size, branching, and shape. | |

| Physicochemical | cLogP (Lipophilicity) | Hydrophobicity, membrane permeability. | |

| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition and size. |

Vi. Academic Applications of 1 Ethyl 8 Methylquinolinium in Advanced Materials and Chemical Technologies

Optoelectronic Materials and Photonic Applications

The distinct electronic and photophysical properties of quinolinium derivatives, including 1-ethyl-8-methylquinolinium, make them valuable candidates for a range of optoelectronic and photonic applications. These compounds are characterized by their ability to interact with light, leading to their use in fluorescent imaging, as dyes and photosensitizers, and in the fabrication of organic electronic devices.

Development of Fluorescent Probes and Imaging Agents

Quinolinium-based compounds are at the forefront of research for developing advanced fluorescent probes and imaging agents. acs.orgresearchgate.net These probes are instrumental in visualizing and understanding complex biological and chemical processes at the molecular level. acs.orgrsc.org Their fluorescence characteristics, such as intensity and lifetime, can be sensitive to the local environment, including pH, ion concentration, and the presence of specific biomolecules. acs.orgthno.org

The design of these probes often follows a "fluorophore-spacer-receptor" model. In this architecture, the quinolinium moiety acts as the fluorophore. Changes in the receptor's state, often triggered by the analyte of interest, modulate the fluorescence of the quinolinium core through processes like photoinduced electron transfer (PET). acs.org For instance, researchers have synthesized 1-methyl-7-amino-quinolinium-based probes where the fluorescence is quenched upon deprotonation of an appended amine receptor at high pH. acs.org This pH-dependent fluorescence allows for dynamic monitoring in various media. acs.org

Styryl quinolinium dyes, a class that includes derivatives of this compound, have shown particular promise in cellular imaging. researchgate.net They can selectively stain ribosomal RNA (rRNA) within the nucleoli and cytoplasm of living cells, offering a non-toxic method for visualizing these crucial cellular components. researchgate.net The development of efficient synthesis methods, such as microwave-assisted synthesis, has further facilitated the creation of a diverse library of these dyes with high yields. researchgate.net The ability to image specific cellular structures and processes non-invasively is critical for advancing our understanding of cell biology and for the development of new diagnostic tools. nih.govlindau-nobel.orgnih.gov

Utilization as Dyes and Photosensitizers in Various Systems

The vibrant color and light-absorbing properties of quinolinium compounds have led to their extensive use as dyes and photosensitizers. ias.ac.inias.ac.in As photosensitizers, these molecules can absorb light energy and transfer it to other molecules, initiating photochemical reactions. This property is particularly valuable in fields like photodynamic therapy (PDT), where light-activated compounds are used to generate reactive oxygen species (ROS) that can destroy cancer cells. mdpi.com

Cyanine (B1664457) dyes, a broad class of synthetic dyes that can include the quinolinium scaffold, are widely applied as photosensitizers. ias.ac.inoaji.net The absorption spectra and, consequently, the photosensitizing efficiency of these dyes can be fine-tuned by modifying their molecular structure. ias.ac.in For example, altering the linkage position of the quinolinium residue can lead to shifts in the absorption bands, allowing for customization for specific applications. ias.ac.in

In the context of materials science, these dyes are integral to technologies such as laser-sensitive optical recording materials and information recording media. ias.ac.in Their solubility in polar organic solvents and their characteristic fluorescence make them suitable for these applications. ias.ac.in The synthesis of various classes of polyheterocyclic cyanine dyes, including those derived from quinolinium salts, continues to be an active area of research to develop new photosensitizers with enhanced properties. ias.ac.inoaji.net

Integration into Organic Light-Emitting Diodes (OLEDs) and Solar Cells

The semiconducting and electronic properties of organic materials, including quinolinium derivatives, have positioned them as key components in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). smolecule.commdpi.comresearchgate.net In OLEDs, these materials can function as part of the emissive layer, converting electricity into light. fluxim.com While research into the specific use of this compound in OLEDs is still emerging, related quinolinium-based compounds have been explored for this purpose. smolecule.com

The broader field of perovskite solar cells and LEDs has also seen rapid advancements, with organic-inorganic hybrid perovskites demonstrating remarkable optoelectronic properties. mdpi.comjbnu.ac.kr While not directly a perovskite, the principles of charge transport and light interaction studied in quinolinium systems can inform the design of materials for these next-generation energy technologies. mdpi.com

Exploration as Non-linear Optical Materials

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics and high-speed information processing. mdpi.comtcichemicals.com These materials can alter the properties of light, such as its frequency, which is crucial for technologies like optical frequency conversion and terahertz (THz) wave generation. mdpi.comresearchgate.net Quinolinium derivatives have emerged as a promising class of organic NLO materials. mdpi.comrsc.org

The NLO response in organic molecules often arises from a structure with an electron donor and an electron acceptor connected by a π-conjugated system. researchgate.net The asymmetric nature of the electron distribution in such molecules leads to a non-linear response to an external electric field. researchgate.net Quinolinium salts can be designed to have large second-order optical nonlinearities. mdpi.com For instance, crystals of certain quinolinium derivatives have been grown and shown to exhibit a large transparency range and significant NLO effects, making them prospective materials for second-order NLO applications. mdpi.com The ability to synthesize single crystals of these materials is particularly advantageous, as it allows for high packing densities and stable molecular orientation, which are crucial for maximizing the macroscopic NLO effect. mdpi.comresearchgate.net

| Application Area | Specific Use | Key Property Leveraged | Example Derivative Class/System |

|---|---|---|---|

| Fluorescent Probes | Cellular Imaging (e.g., rRNA) | Environment-sensitive fluorescence | Styryl quinolinium dyes |

| Dyes & Photosensitizers | Photodynamic Therapy (PDT) | Light absorption and energy transfer | Cyanine dyes |

| Organic Electronics | Dye-Sensitized Solar Cells (DSSCs) | Redox properties | Quinolinium-based electrolytes |

| Non-linear Optics | Second-Harmonic Generation | High second-order hyperpolarizability | Quinolinium salt single crystals |

Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry, a field that explores the chemistry "beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecular components into larger, organized structures. lindau-nobel.orgdokumen.pub Within this domain, this compound and related compounds serve as important building blocks and targets for the design of systems capable of molecular recognition. siesascs.edu.inwindows.net

Design and Synthesis of Organic Cation Receptors and Molecular Containers

The positively charged nature of the this compound cation makes it an ideal guest for synthetic receptors designed to bind organic cations. The principles of molecular recognition, which involve complementarity in size, shape, and electronic properties between a host and a guest, guide the design of these receptors. siesascs.edu.inwindows.net The interactions holding these host-guest complexes together are typically non-covalent, including hydrogen bonds, π-π stacking, and electrostatic interactions. windows.net

Macrocyclic compounds, such as calixarenes and cyclodextrins, are often employed as hosts or as scaffolds for building more complex receptors. glycoforum.gr.jp These macrocycles can possess hydrophobic cavities that can encapsulate guest molecules, including quinolinium derivatives, in aqueous solutions. The design of new macrocyclic receptors, including molecular triangles, is an active area of research aimed at creating tailored cavities for specific guests and for the construction of novel supramolecular architectures. nih.gov

The binding of a guest like this compound within a host molecule can be used to control chemical reactions or to create molecular switches. For example, the encapsulation of a reactant within a molecular container can shield it from the bulk solvent and bring it into close proximity with a catalytic site on the host, mimicking the function of an enzyme. Furthermore, the reversible nature of these non-covalent interactions allows for the development of dynamic systems that can respond to external stimuli. lindau-nobel.org In one instance, a quinolinium salt was used as a conformational control element to facilitate a metathesis reaction by shielding one face of a reactant through a cation-π interaction. ethz.ch

| Concept | Description | Relevance to this compound |

|---|---|---|

| Molecular Recognition | The specific binding of a guest molecule to a complementary host molecule. | The quinolinium cation can act as a guest for specifically designed organic cation receptors. |

| Host-Guest Chemistry | The study of complexes formed between a host molecule (receptor) and a guest molecule. | Forms host-guest complexes with macrocyclic hosts like calixarenes and cyclodextrins. |

| Non-covalent Interactions | Forces other than covalent bonds that bind molecules (e.g., H-bonds, π-π stacking). | These interactions (especially cation-π and electrostatic) govern its binding to host molecules. |

| Molecular Containers | Host molecules with an internal cavity capable of encapsulating a guest. | Can be encapsulated within molecular containers, influencing its reactivity and properties. |

Catalysis and Reaction Promoters

The charged and aromatic nature of the this compound cation allows it to function in various catalytic applications, from promoting novel organic reactions to participating in advanced photoredox cycles.

Quaternary quinolinium salts are valuable reagents in the development of new synthetic methodologies for creating complex organic molecules, particularly heterocyclic systems. While direct catalytic applications of this compound are a niche area of study, the reactivity of the broader class of N-alkylquinolinium and related pyridinium (B92312) salts provides a clear indication of their potential. These salts serve as precursors for generating reactive intermediates or as catalysts themselves.

A notable application of related heterocyclic salts is in the synthesis of indolizine (B1195054) derivatives, which are important structural motifs in medicinal chemistry. For example, 'formal' picolinium salts, which are structurally analogous to quinolinium salts, react with a base to form an ylide intermediate. This intermediate undergoes further reaction and cyclization to produce complex polycyclic structures like pyranoindolizines. rsc.org The quaternization of the nitrogen atom in the heterocyclic ring is the key first step that enables the subsequent transformations. rsc.org This type of reactivity highlights the utility of quinolinium salts in multicomponent reactions and tandem processes for the efficient construction of intricate molecular frameworks. acs.org